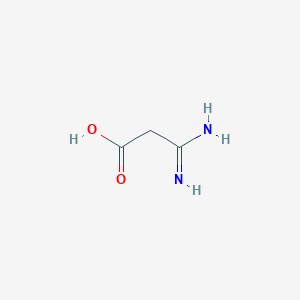![molecular formula C10H10N2O2 B1609245 Ethyl-1H-Pyrrolo[2,3-c]pyridin-3-carboxylat CAS No. 67058-73-5](/img/structure/B1609245.png)
Ethyl-1H-Pyrrolo[2,3-c]pyridin-3-carboxylat
Übersicht
Beschreibung
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine and pyrrole family. This compound is known for its unique structure, which combines a pyridine ring fused with a pyrrole ring, making it an interesting subject for various chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit jak3, a member of the janus kinase family . These kinases play a crucial role in signal transduction for various cytokines and growth factors, which are essential for cell proliferation, differentiation, migration, and apoptosis .
Mode of Action
It’s suggested that the nh moiety at the c4-position of similar compounds is critical for jak inhibition . This suggests that ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
If it indeed targets jak3 as suggested, it would affect the jak-stat signaling pathway, which is involved in many biological processes, including immune response, cell growth, and apoptosis .
Pharmacokinetics
Similar compounds have shown high total clearance and low oral bioavailability . These properties can impact the compound’s bioavailability and efficacy.
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells . This suggests that ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate might have similar effects.
Biochemische Analyse
Biochemical Properties
Pyrrolopyridine derivatives have been shown to have inhibitory effects against certain kinases , suggesting that Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate may interact with enzymes and other biomolecules in biochemical reactions.
Molecular Mechanism
Related compounds have been shown to inhibit certain kinases , suggesting that Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate may exert its effects at the molecular level through similar mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to create the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents to achieve consistent yields.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent activities against FGFRs and have similar structural features.
Indole derivatives: These compounds share the indole moiety and have diverse biological activities.
Uniqueness
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit FGFRs with high potency makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRSJHUCDKAJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411508 | |
| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67058-73-5 | |
| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67058-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)






